4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt

Übersicht

Beschreibung

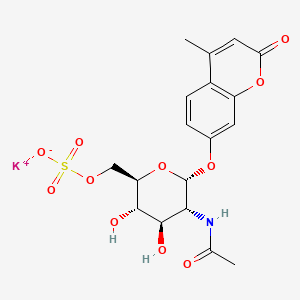

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that features a unique combination of functional groups, including acetamido, dihydroxy, and sulfate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the acetamido and dihydroxy groups. The final step involves the sulfation of the compound to introduce the sulfate group. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the acetamido group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H20N O11S·K

- Molecular Weight : 497.51 g/mol

- CAS Number : 210357-38-3

- IUPAC Name : potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

These properties indicate that the compound is a complex carbohydrate derivative with a sulfonate group that enhances its solubility and reactivity in aqueous environments.

Enzymatic Assays

The primary application of 4-Methylumbelliferyl 6-sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase. This enzyme plays a crucial role in the degradation of glycosaminoglycans and glycoproteins. The hydrolysis of this substrate releases 4-methylumbelliferone, which can be quantitatively measured through fluorometry. This method provides a sensitive assay for assessing enzyme activity in various biological samples, including human serum and cultured cells .

Clinical Diagnostics

Due to its specificity for certain lysosomal enzymes, this compound is utilized in clinical diagnostics to identify lysosomal storage diseases. For instance, it has been employed to measure N-acetyl-alpha-D-glucosaminidase activity in patients suspected of having Sanfilippo syndrome (Mucopolysaccharidosis type III) or other related disorders . The sensitivity of the assay allows for early detection and monitoring of these conditions.

Glycobiology Research

In glycobiology, this compound aids in studying glycan structures and their biological functions. It is particularly useful in understanding the roles of sulfated carbohydrates in cellular processes such as signaling and adhesion. Researchers utilize this substrate to investigate the activity of sulfatases involved in glycan metabolism .

Case Study 1: Enzyme Activity Measurement

A study demonstrated the use of 4-Methylumbelliferyl 6-sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside for measuring N-acetyl-alpha-D-glucosaminidase activity in human fibroblasts. The researchers found that the fluorometric assay using this substrate was significantly more sensitive than traditional colorimetric methods, allowing for better detection of enzyme deficiencies associated with lysosomal storage disorders .

Case Study 2: Lysosomal Storage Disease Diagnosis

In another clinical study, the compound was used to diagnose patients with Morquio syndrome by measuring the activity of N-acetylgalactosamine-6-sulfate sulfatase. The results indicated that patients had markedly reduced enzyme activity compared to healthy controls, confirming the utility of this substrate in diagnosing specific lysosomal storage diseases .

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt involves its interaction with specific molecular targets. The acetamido and dihydroxy groups allow it to form hydrogen bonds with proteins and enzymes, modulating their activity. The sulfate group can participate in ionic interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate

- Alternanthin

- Dicliripariside C

Uniqueness

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-α-D-glucopyranoside, Potassium Salt (commonly referred to as MUSA) is a synthetic compound that serves as a substrate for various enzymes, particularly in the context of lysosomal enzyme assays. This compound is notable for its applications in biochemical research and clinical diagnostics, especially related to lysosomal storage disorders.

- Molecular Formula : C18H20NO11S·K

- Molecular Weight : 497.51 g/mol

- CAS Number : 210357-37-2

- Purity : >95% (HPLC)

Enzymatic Substrate

MUSA is primarily recognized for its role as a substrate for the enzyme N-acetylglucosamine-6-sulphate sulphatase , which is involved in the degradation of glycosaminoglycans. This enzyme's activity is crucial in lysosomal metabolism, and deficiencies can lead to various metabolic disorders, including Sanfilippo syndrome and other mucopolysaccharidoses.

Fluorogenic Properties

MUSA exhibits fluorogenic properties, emitting fluorescence upon enzymatic cleavage. The excitation and emission wavelengths are approximately 360 nm and 440 nm, respectively. This makes it particularly useful in laboratory settings for detecting enzyme activity through fluorescence assays.

Applications in Research and Clinical Diagnostics

-

Prenatal Diagnosis of Tay-Sachs Disease

- MUSA can be utilized to assess the activity of hexosaminidase A, an enzyme whose deficiency leads to Tay-Sachs disease. The fluorogenic nature allows for sensitive detection of enzyme activity in biological samples, facilitating early diagnosis.

-

Classification of GM2 Gangliosidosis Genotypes

- The compound aids in distinguishing between different genotypes of GM2 gangliosidosis by measuring specific enzymatic activities, thus playing a vital role in genetic counseling and management strategies.

-

Research on Lysosomal Storage Disorders

- MUSA is extensively used in research focusing on lysosomal storage diseases. Its ability to act as a substrate allows researchers to study the kinetics and mechanisms of lysosomal enzymes, contributing to the understanding of these complex disorders.

Study on Enzyme Activity

A pivotal study demonstrated that MUSA effectively differentiates between normal and deficient enzyme activities in fibroblast cultures from patients with mucopolysaccharidoses. The results indicated that fluorescence intensity correlates with enzyme activity levels, providing a reliable method for diagnosing specific enzyme deficiencies.

| Study Reference | Findings |

|---|---|

| He et al., J. Inher. Metab. Dis., 1993 | Confirmed MUSA as a substrate for N-acetylglucosamine-6-sulphate sulphatase; highlighted its utility in diagnosing lysosomal disorders. |

| Chow et al., Carb. Res., 1981 | Utilized MUSA for assessing N-acetyl-α-D-glucosaminidase activity; established its relevance in Sanfilippo B syndrome diagnostics. |

Eigenschaften

IUPAC Name |

potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZCFCWZWWIHC-FBFKMQNYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20KNO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858118 | |

| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210357-37-2 | |

| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.